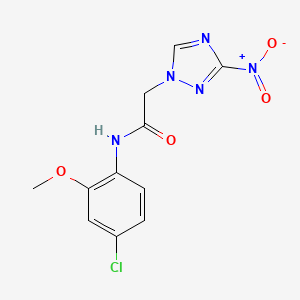
N-(4-chloro-2-methoxyphenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chloro-2-methoxyphenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide, also known as CMT-3, is a synthetic compound that has been extensively researched for its potential applications in the field of medicine.
作用机制
N-(4-chloro-2-methoxyphenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide exerts its effects through the inhibition of various enzymes and signaling pathways. In cancer cells, N-(4-chloro-2-methoxyphenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide inhibits the activity of matrix metalloproteinases, which are involved in tumor invasion and metastasis. N-(4-chloro-2-methoxyphenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide also inhibits the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer development. In osteoporosis research, N-(4-chloro-2-methoxyphenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide inhibits the activity of osteoclasts, which are responsible for bone resorption. N-(4-chloro-2-methoxyphenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide also promotes the differentiation and activity of osteoblasts, which are responsible for bone formation.
Biochemical and Physiological Effects:
N-(4-chloro-2-methoxyphenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide has been shown to have various biochemical and physiological effects, including the inhibition of tumor growth, bone resorption, and inflammation. N-(4-chloro-2-methoxyphenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide has also been found to promote bone formation and reduce joint damage in rheumatoid arthritis.
实验室实验的优点和局限性
One advantage of using N-(4-chloro-2-methoxyphenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide in lab experiments is its ability to selectively target specific enzymes and signaling pathways. This allows researchers to study the effects of N-(4-chloro-2-methoxyphenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide on specific disease processes. However, one limitation of using N-(4-chloro-2-methoxyphenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide is its potential toxicity, which can limit its use in vivo.
未来方向
There are several future directions for research on N-(4-chloro-2-methoxyphenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide. One area of interest is the development of more potent and selective analogs of N-(4-chloro-2-methoxyphenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide for use in the treatment of cancer and other diseases. Another area of interest is the investigation of the potential side effects and toxicity of N-(4-chloro-2-methoxyphenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide in vivo. Furthermore, the development of new drug delivery systems for N-(4-chloro-2-methoxyphenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide could enhance its efficacy and reduce its toxicity. Finally, the investigation of the mechanism of action of N-(4-chloro-2-methoxyphenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide could provide insights into the development of new therapies for cancer, osteoporosis, and other diseases.
合成方法
N-(4-chloro-2-methoxyphenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide can be synthesized through a multistep process involving the reaction of 4-chloro-2-methoxyaniline with 3-nitro-1H-1,2,4-triazole-5(4H)-one, followed by acetylation with acetic anhydride. The final product is obtained after purification through recrystallization.
科学研究应用
N-(4-chloro-2-methoxyphenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide has been extensively studied for its potential applications in the treatment of various diseases, including cancer, osteoporosis, and rheumatoid arthritis. In cancer research, N-(4-chloro-2-methoxyphenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide has been shown to inhibit tumor growth and induce apoptosis in cancer cells. Furthermore, N-(4-chloro-2-methoxyphenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide has been found to inhibit bone resorption and promote bone formation, making it a potential treatment for osteoporosis. In rheumatoid arthritis research, N-(4-chloro-2-methoxyphenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide has been shown to reduce inflammation and joint damage.
属性
IUPAC Name |
N-(4-chloro-2-methoxyphenyl)-2-(3-nitro-1,2,4-triazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN5O4/c1-21-9-4-7(12)2-3-8(9)14-10(18)5-16-6-13-11(15-16)17(19)20/h2-4,6H,5H2,1H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFIKHHBVQWSPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)NC(=O)CN2C=NC(=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-methoxyphenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-isopropyl-N,4-dimethyl-N-[(5-methyl-2-thienyl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B5689734.png)

![3-(rel-(3S,4R)-3-isopropyl-4-{[(2-methylphenyl)acetyl]amino}-1-pyrrolidinyl)-N-methylpropanamide hydrochloride](/img/structure/B5689744.png)
![N-(2-methoxyphenyl)-3-{[(3R)-3-pyrrolidinylamino]sulfonyl}benzamide hydrochloride](/img/structure/B5689748.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5689760.png)
![1-[(3,7-dichloro-6-methoxy-1-benzothien-2-yl)carbonyl]piperidine](/img/structure/B5689761.png)
![3-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-butenamide](/img/structure/B5689769.png)
![N-(4-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5689774.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B5689787.png)
![1-{2-[3-pyridin-4-yl-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]ethyl}pyrrolidin-2-one](/img/structure/B5689799.png)
![(4-ethylbenzyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B5689815.png)
![1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.6]undec-2-ene](/img/structure/B5689829.png)